Di Boc Velpatasvir
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di Boc Velpatasvir is a derivative of Velpatasvir, a potent pan-genotypic nonstructural protein 5A (NS5A) inhibitor used in the treatment of hepatitis C virus (HCV) infection. Velpatasvir is known for its high efficacy across all major HCV genotypes and is often used in combination with sofosbuvir .
准备方法
The synthesis of Di Boc Velpatasvir involves multiple steps, starting with the preparation of Boc-protected methoxymethylproline. The synthetic route includes esterification, Boc-protection, and tosylation to form intermediates, followed by nucleophilic substitution and coupling reactions under basic conditions and in the presence of metal catalysts .
化学反应分析
Di Boc Velpatasvir undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include palladium catalysts, benzylic chloride, and methanolic hydrochloric acid. .
科学研究应用
Di Boc Velpatasvir has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of antiviral compounds.
Biology: Studied for its role in inhibiting the replication of HCV.
Medicine: Used in combination therapies for the treatment of HCV infection.
Industry: Employed in the production of antiviral medications
作用机制
Di Boc Velpatasvir exerts its effects by inhibiting the nonstructural protein 5A (NS5A), a protein necessary for the replication and assembly of the hepatitis C virus. This inhibition disrupts the viral replication process, leading to a reduction in viral load .
相似化合物的比较
Di Boc Velpatasvir is unique due to its high efficacy and broad-spectrum activity against multiple HCV genotypes. Similar compounds include:
Ledipasvir: Another NS5A inhibitor used in combination with sofosbuvir.
Daclatasvir: A first-generation NS5A inhibitor with a lower barrier to resistance compared to Velpatasvir.
Elbasvir: An NS5A inhibitor used in combination with grazoprevir
This compound stands out due to its high resistance barrier and effectiveness in treating HCV infections across all major genotypes.
属性
分子式 |
C43H52N6O7 |
---|---|
分子量 |
764.9 g/mol |
IUPAC 名称 |
tert-butyl (2S,4S)-4-(methoxymethyl)-2-[17-[2-[(2S,4S)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-6-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C43H52N6O7/c1-42(2,3)55-40(50)48-19-24(21-52-7)13-34(48)38-44-18-33(46-38)27-9-11-29-28(15-27)23-54-36-17-30-26(16-31(29)36)10-12-32-37(30)47-39(45-32)35-14-25(22-53-8)20-49(35)41(51)56-43(4,5)6/h9-12,15-18,24-25,34-35H,13-14,19-23H2,1-8H3,(H,44,46)(H,45,47)/t24-,25-,34-,35-/m0/s1 |
InChI 键 |
ZOTSCPHMAPKCRS-WFJFNWOVSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)OC(C)(C)C)COC)COC |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)OC(C)(C)C)COC)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。